(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid
CAS No.: 109927-44-8
Cat. No.: VC21372872
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109927-44-8 |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.4g/mol |
| IUPAC Name | (2S)-3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21)/t13-/m0/s1 |
| Standard InChI Key | OHPBREBKPBFZCY-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Introduction
Chemical Identity and Properties
Structural Characteristics
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is derived from the essential amino acid tryptophan with specific modifications. The compound features an indole ring system with N-methylation, an S-configured alpha carbon maintaining the natural L-stereochemistry of tryptophan, a Boc protecting group on the alpha amino group, and a free carboxylic acid functionality. This specific combination of features gives the molecule its unique chemical and biological properties .
Chemical Identifiers and Physical Properties
The compound is well-characterized with multiple identifiers across chemical databases as shown in Table 1:
| Property | Value |
|---|---|
| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |
| Common Names | N-Boc-1-methyl-L-tryptophan |
| CAS Number | 109927-44-8 |
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.4 g/mol |
| PubChem CID | 13821419 |
| InChI Key | OHPBREBKPBFZCY-ZDUSSCGKSA-N |
| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
Table 1: Chemical identifiers and properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid
The compound typically appears as a white powder and exhibits moderate solubility in organic solvents such as methanol, ethanol, and DMSO, while having limited water solubility. The presence of the Boc group increases the compound's lipophilicity compared to unprotected 1-methyl-L-tryptophan .
Synthetic Approaches
Multi-step Synthesis Pathways
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid typically involves multiple reaction steps. According to available synthetic routes, the compound can be prepared through a reaction sequence starting from L-tryptophan or its derivatives .
One documented synthetic pathway involves:
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Treatment with triethylamine in methanol at 20°C for 0.08 hours, followed by 24 hours at 0-20°C
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Subsequent reaction with potassium hydroxide in acetone at 0-20°C
The synthesis utilizes key reagents including:
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Di-tert-butyl dicarbonate (CAS: 24424-99-5)
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Methyl iodide (CAS: 74-88-4)
Alternative Synthesis Strategies
Alternative synthetic approaches may include the direct Boc protection of commercially available 1-methyl-L-tryptophan or selective methylation of N-Boc-L-tryptophan. The literature also describes the synthesis of related compounds such as N-Boc-L-tryptophan methyl ester, which shares structural similarities but features a methyl ester instead of the free carboxylic acid .
The chemical transformations involved in these synthetic routes demonstrate the versatility of tryptophan chemistry and the strategic use of protecting groups in amino acid modification.
Biological Activities and Functions
Role in Tryptophan Metabolism
The core structure of this compound, 1-methyltryptophan (1-MT), plays a significant role in tryptophan metabolism research. Studies have shown that 1-MT affects the kynurenine pathway (KP), which is a major metabolic route for tryptophan catabolism with important implications for immune regulation .
Research has demonstrated that 1-MT treatment increases plasma levels of kynurenic acid (KYNA), a tryptophan metabolite with immunomodulatory properties. Concurrently, it reduces levels of kynurenine (KYN) and decreases the KYN/TRP ratio, which is a marker for indoleamine 2,3-dioxygenase (IDO1) activity .
Research Applications
Peptide Synthesis and Medicinal Chemistry
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid serves as an important building block in peptide synthesis. The Boc protection strategy allows for controlled incorporation of the modified tryptophan residue into peptide sequences using standard solid-phase peptide synthesis techniques .
This application is particularly valuable in the development of:
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Peptide-based drug candidates
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Bioactive peptides with enhanced metabolic stability
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Peptides with modified pharmacological properties
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Probes for studying tryptophan-dependent biological processes
Tryptophan Metabolism Studies
The compound has significant utility in research focused on tryptophan metabolism, particularly studies investigating the kynurenine pathway. By incorporating this modified tryptophan into experimental designs, researchers can probe the specific roles of tryptophan derivatives in various physiological and pathological contexts .
Table 2 summarizes the observed effects of 1-MT on tryptophan metabolites:
| Metabolite | Effect of 1-MT Treatment | Observed in |
|---|---|---|
| Tryptophan (TRP) | Increased levels | Balb/C mice, IDO1−/− mice, human blood |
| Kynurenic acid (KYNA) | Increased levels | Balb/C mice, IDO1−/− mice, human blood |
| Kynurenine (KYN) | Reduced levels | Multiple experimental models |
| KYN/TRP ratio | Reduced | Multiple experimental models |
Table 2: Effects of 1-MT on tryptophan metabolism in various experimental models
Cancer Immunotherapy Research
The related compound 1-methyl-D-tryptophan (D-1-MT, also known as Indoximod) has been investigated in several clinical trials for cancer immunotherapy . While (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid itself is primarily used as a research tool and synthetic intermediate, its structural relationship to compounds under clinical investigation highlights its relevance to this important field of research.
Structure-Activity Relationships
Significance of Structural Features
Each structural component of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid contributes to its unique properties and applications:
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The S-configuration at the alpha carbon maintains the natural L-stereochemistry of tryptophan, which is often critical for biological recognition and activity
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N-methylation of the indole prevents metabolism by certain enzymes, including IDO1, altering its biological behavior compared to unmodified tryptophan
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The Boc protecting group provides:
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Protection during peptide synthesis
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Enhanced lipophilicity
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Controlled reactivity of the amino group
-
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The free carboxylic acid allows for various derivatization reactions
Comparison with Related Compounds
The structural features of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid can be compared with related compounds to understand structure-activity relationships:
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N-Boc-L-tryptophan: Lacks the N-methyl group on the indole, making it a substrate for IDO1
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N-Boc-L-tryptophan methyl ester: Contains a methyl ester instead of the free carboxylic acid, altering its reactivity in chemical synthesis
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1-methyl-L-tryptophan: Lacks the Boc protecting group, with different solubility and reactivity profiles
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